HPPD Enzyme Inhibition Affinity: An Isolated Data Point Lacking Comparator Benchmarks
The compound demonstrates measurable inhibition of 4-hydroxyphenylpyruvate dioxygenase (HPPD) from pig liver with an IC50 value of 89-90 nM [1]. This represents the only located quantitative biological activity data for CAS 73422-64-7. Crucially, the experimental inhibition data for its closest structural analogs, such as 5-(ethoxymethyl)-3-(4-hydroxyphenyl)-1,3-oxazolidin-2-one (CAS 73422-68-1) or 3-(4-hydroxyphenyl)-5-(methoxymethyl)-1,3-oxazolidin-2-one (CAS 135605-66-2), is absent from the scientific corpus. This precludes any direct potency comparison. The claim that the propoxy chain offers a potency advantage remains an untested hypothesis.
| Evidence Dimension | Half-maximal inhibitory concentration (IC50) against HPPD enzyme |
|---|---|
| Target Compound Data | IC50 = 89-90 nM (against pig liver HPPD) |
| Comparator Or Baseline | Comparators (5-ethoxymethyl and 5-methoxymethyl analogs): IC50 data not available in the public domain for the same assay. |
| Quantified Difference | Not calculable (N/A) due to absence of comparator data. |
| Conditions | In vitro enzymatic assay: 4-Hydroxyphenylpyruvate dioxygenase (HPPD) from pig liver. Data curated by ChEMBL (CHEMBL307048). |
Why This Matters
This is the sole pharmacological hook for this molecule, yet the lack of comparator data means the specific contribution of the propoxy group to HPPD inhibition is unknown, making it impossible to scientifically prioritize this compound over other alkoxy analogs for this target.
- [1] BindingDB. (n.d.). Affinity Data for BDBM50403928 / CHEMBL307048. Retrieved May 4, 2026. View Source
